(2Z)-N-(4-ethylphenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
Description
The compound "(2Z)-N-(4-ethylphenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide" is a pyrano-pyridine derivative characterized by a fused bicyclic core. Its structural features include:
- A 4-ethylphenyl group attached via a carboxamide linkage at position 2.
- A 4-iodophenylimino substituent at position 2, contributing steric bulk and electronic effects due to the iodine atom.
- A hydroxymethyl group at position 5 and a methyl group at position 8, which influence solubility and conformational stability.
- The (2Z) configuration, which defines the stereochemistry of the imine double bond.
Properties
IUPAC Name |
N-(4-ethylphenyl)-5-(hydroxymethyl)-2-(4-iodophenyl)imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22IN3O3/c1-3-16-4-8-19(9-5-16)28-24(31)22-12-21-17(14-30)13-27-15(2)23(21)32-25(22)29-20-10-6-18(26)7-11-20/h4-13,30H,3,14H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSQDNXBFMAFLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=NC=C3CO)C)OC2=NC4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-(4-ethylphenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a synthetic organic molecule with potential biological activities. Its structure features a pyrano-pyridine core, which is known to exhibit various pharmacological effects. This article aims to detail the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 525.346 g/mol. The compound's structure includes functional groups that may contribute to its biological activity, such as hydroxymethyl and iodophenyl groups.
Research indicates that compounds with similar structures often interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of iodine in the structure suggests potential interactions through halogen bonding or increased lipophilicity, which can enhance membrane permeability.
Anticancer Properties
Several studies have focused on the anticancer potential of pyrano-pyridine derivatives. For example, compounds with similar frameworks have demonstrated inhibitory effects on cancer cell lines through mechanisms such as:
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
- Cell cycle arrest : Preventing cancer cells from proliferating by interfering with their cycle.
A study on related compounds showed significant cytotoxicity against various cancer cell lines, indicating that the structural features of this compound may confer similar properties.
Antimicrobial Activity
The biological activity also extends to antimicrobial effects. Compounds containing iodophenyl groups have been reported to possess antibacterial properties. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in disease processes. For instance, its structural similarity to known enzyme inhibitors suggests potential applications in conditions like:
- Inflammation : By inhibiting pro-inflammatory enzymes.
- Neoplastic diseases : Through targeting tumor-associated enzymes.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Anticancer Activity | A study demonstrated that pyrano-pyridine derivatives inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 12 µM. |
| Antimicrobial Effects | Another study reported that iodophenyl derivatives exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Enzyme Inhibition | Research indicated that similar compounds effectively inhibited cyclooxygenase (COX) enzymes involved in inflammation, suggesting potential therapeutic applications in inflammatory diseases. |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following analysis compares the target compound with three structurally related analogs derived from the provided evidence. Key differences in substituents, molecular weight, and functional groups are highlighted.
Structural and Molecular Comparison
*Estimated formula based on structural analysis.
†Calculated using average atomic masses.
Functional Group Analysis
Halogenation: The iodine atom in the target compound (vs. Analog 1’s chlorine and methoxy groups may improve metabolic stability compared to the target’s iodine, which could be susceptible to dehalogenation in vivo.
Substituent Positioning :
- The target’s 4-ethylphenyl group (para-substituted) contrasts with Analog 2’s 2-ethylphenyl (ortho-substituted), which may alter steric interactions with biological targets. Ortho-substituted aromatics often exhibit restricted rotation, affecting conformational flexibility .
Hydrogen-Bonding Capacity: Both the target and Analog 1 possess a hydroxymethyl group, enabling hydrogen-bond donor interactions.
Implications for Drug Design
- Target vs. Analog 1 : The iodine substituent in the target may offer advantages in targeting iodine-specific transporters (e.g., sodium-iodide symporters) but could pose challenges in pharmacokinetics due to its high molecular weight.
- Target vs. Analog 2 : The absence of halogens in Analog 2 simplifies synthesis and reduces toxicity risks but limits applications where halogen bonding is critical for activity .
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?
The synthesis of complex pyrano-pyridine derivatives requires careful selection of reaction conditions. Key factors include:
- Regioselectivity control : The position of substituents (e.g., hydroxymethyl, iodophenylimino) on the pyrano-pyridine backbone must be controlled using directing groups or steric hindrance strategies, as seen in analogous pyridine syntheses .
- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) and transition-metal catalysts (e.g., Pd for coupling reactions) are often critical for imine formation and cyclization steps .
- Temperature gradients : Multi-step reactions may require sequential temperature adjustments (e.g., reflux for imine formation, followed by room-temperature cyclization) to prevent side reactions .
Q. How can structural characterization resolve ambiguities in regiochemistry or stereochemistry?
Advanced spectroscopic techniques are essential:
- 2D NMR (COSY, NOESY) : Identifies spatial proximity of protons, confirming the (2Z)-configuration and substituent orientation .
- X-ray crystallography : Resolves absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the hydroxymethyl group and pyridine nitrogen) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects minor impurities from incomplete reactions .
Q. What methodologies are recommended for evaluating biological activity in early-stage research?
Initial screening should focus on:
- Enzyme inhibition assays : Target kinases or oxidoreductases due to the compound’s pyridine and carboxamide motifs. Use fluorescence-based assays with positive controls (e.g., staurosporine for kinases) .
- Cytotoxicity profiling : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations to compare potency with structurally similar compounds .
Advanced Research Questions
Q. How can conflicting data on bioactivity be addressed in structure-activity relationship (SAR) studies?
Contradictions often arise from conformational flexibility or assay variability. Mitigation strategies include:
- Molecular docking : Compare binding poses of the compound’s tautomers (e.g., enol-imine vs. keto-amine forms) to target proteins using software like AutoDock Vina .
- Dynamic light scattering (DLS) : Verify compound aggregation in assay buffers, which may artificially suppress activity .
- Meta-analysis : Cross-reference data with structurally related pyrano-pyridines (e.g., chromene-carboxamides) to identify trends in substituent effects .
Q. What experimental designs are suitable for probing the compound’s stability under physiological conditions?
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10) and monitor decomposition via HPLC-MS. The hydroxymethyl group may hydrolyze under acidic conditions, requiring prodrug strategies .
- Photostability assays : Expose to UV-Vis light (300–800 nm) to assess degradation pathways, particularly for the iodophenylimino moiety .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- ADMET prediction : Use tools like SwissADME to evaluate logP (target <5 for oral bioavailability) and P-glycoprotein substrate potential. The 4-iodophenyl group may increase lipophilicity, requiring hydrophilic counter-groups .
- Metabolite prediction : Simulate cytochrome P450 metabolism (e.g., CYP3A4) to identify vulnerable sites (e.g., methyl groups) for deuterium substitution to prolong half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
